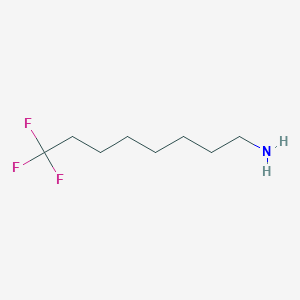

8,8,8-Trifluorooctan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 8,8,8-Trifluorooctan-1-amine is represented by the InChI code:1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.22 . It is an oil at room temperature .Aplicaciones Científicas De Investigación

Catalyst-Free Trifluoroethylation Reactions

8,8,8-Trifluorooctan-1-amine plays a role in fluorine chemistry, particularly in trifluoroethylation reactions of amines. Andrews et al. (2017) discuss practical, catalyst-free reductive trifluoroethylation reactions exhibiting remarkable functional group tolerance, using trifluoroacetic acid as a fluorine source. This method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, essential in medicinal chemistry (Andrews, Faizova, & Denton, 2017).

Construction of Fluorescent Markers

Ni et al. (2020) explored the application of amines like this compound in constructing fluorescent dyes for labeling lipid droplets in cells. This study highlights the importance of amines in creating markers for biological research, offering insights into cellular mechanisms (Ni, Weng, Sun, Xu, & Ge, 2020).

Water Purification

Ji et al. (2018) demonstrated the use of amine-functionalized covalent organic frameworks in the removal of per- and polyfluorinated alkyl substances (PFAS) from water. This research underscores the potential of amines in environmental applications, particularly in addressing water contamination issues (Ji, Xiao, Ling, Ching, Matsumoto, Bisbey, Helbling, & Dichtel, 2018).

Synthesis of Biobased Amines

Froidevaux et al. (2016) discussed the synthesis of biobased amines from various biomass sources, including carbohydrates, terpenes, and oleochemicals. This research highlights the potential of amines like this compound in the creation of biobased polymers, which are increasingly important in sustainable material science (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Synthesis of Aromatic NH and OH Proton Donors

Castaneda et al. (2001) studied the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. Their work provides a fundamental understanding of the interactions between amines and other molecular structures, which is crucial for various applications in chemistry and pharmaceuticals (Castaneda, Denisov, & Schreiber, 2001).

Photocatalytic Hydrodefluorination

Senaweera et al. (2014) reported a photocatalytic hydrodefluorination approach using perfluoroarenes and amines like this compound. This method provides a new avenue for accessing partially fluorinated aromatics, critical in materials science and the pharmaceutical industry (Senaweera, Singh, & Weaver, 2014).

Safety and Hazards

The safety information for 8,8,8-Trifluorooctan-1-amine indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor/physician .

Direcciones Futuras

While specific future directions for 8,8,8-Trifluorooctan-1-amine are not available, the field of amine research is vast and continually expanding. Amines are crucial in the development of pharmaceuticals, in organic synthesis, and in chemical industry, suggesting a promising future for the study and application of novel amines .

Propiedades

IUPAC Name |

8,8,8-trifluorooctan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZNTDYMSHJWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(F)(F)F)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138291-46-8 |

Source

|

| Record name | 8,8,8-trifluorooctan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2755302.png)

![[4-oxo-3-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-3,4-dihydro-2H-chromen-3-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2755309.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)